An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Cyano-4-methyl-2-pyridone
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Cyano-4-methyl-2-pyridone
Introduction
3-Cyano-4-methyl-2-pyridone is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, including a pyridone core, a nitrile group, and a methyl substituent, make it a valuable building block for the synthesis of a wide array of complex molecules.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-Cyano-4-methyl-2-pyridone, with a particular focus on its role in drug discovery and development. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties such as metabolic stability, water solubility, and balanced lipophilicity.[2]
Physicochemical Properties
Understanding the fundamental physicochemical properties of 3-Cyano-4-methyl-2-pyridone is crucial for its effective utilization in research and development. These properties influence its solubility, reactivity, and pharmacokinetic behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| IUPAC Name | 2-hydroxy-4-methylnicotinonitrile | |
| CAS Number | 93271-59-1 | |
| Storage | Room temperature, dry, inert atmosphere |
A key characteristic of 2-pyridones is their existence in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[2][3] The position of this equilibrium is influenced by the solvent polarity, with polar solvents favoring the more polar lactam form.[2][3] Spectroscopic evidence, such as the presence of a C=O stretching vibration in the IR spectrum and the corresponding carbonyl signal in the ¹³C NMR spectrum, confirms that the lactam form is predominant for 3-cyano-2-pyridone derivatives in both solid and solution states.[2]
Synthesis of 3-Cyano-4-methyl-2-pyridone
Several synthetic strategies have been developed for the preparation of 3-Cyano-4-methyl-2-pyridone and its derivatives, offering flexibility in terms of reaction conditions and scalability.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a highly efficient method for the synthesis of 3-cyano-2-pyridone derivatives, significantly reducing reaction times and improving yields compared to conventional heating methods.[2]
Experimental Protocol:
A microwave-assisted multicomponent reaction can be employed for the synthesis of 4,6-diaryl-3-cyano-2(1H)-pyridones.[2] While not the exact target molecule, this protocol illustrates the general approach.
-
Combine the appropriate aldehyde (3 mmol), ketone (3 mmol), ethyl cyanoacetate (3 mmol), and ammonium acetate (9 mmol) in ethanol (2 mL) in a microwave reactor vessel.
-
Heat the reaction mixture to 100 °C for 30 minutes under microwave irradiation.
-
After cooling, the product can often be isolated in high yield by filtration, taking advantage of its distinct solubility properties.[2]
Continuous Flow Synthesis
Continuous flow microreactor systems offer a scalable and efficient alternative for the synthesis of substituted 3-cyano-2-pyridones. This methodology allows for precise control over reaction parameters and can lead to high yields in short reaction times.[4][5]
Mechanochemical Synthesis
Mechanochemical synthesis, utilizing techniques such as ball milling, provides a solvent-free and environmentally friendly approach to produce 3-cyano-2-pyridone derivatives.[6] This method involves the mechanical activation of reactants to induce a chemical reaction.
Spectroscopic Characterization
The structural elucidation of 3-Cyano-4-methyl-2-pyridone is achieved through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of 3-cyano-2-pyridone derivatives exhibits characteristic absorption bands that confirm the presence of key functional groups.
-
N-H stretch: A broad band in the region of 2800–3100 cm⁻¹ is indicative of the N-H bond in the pyridone ring.[2]
-
C≡N stretch: A sharp absorption band around 2215–2218 cm⁻¹ corresponds to the nitrile group.[2][7][8]
-
C=O stretch: A strong band in the range of 1636–1674 cm⁻¹ is characteristic of the carbonyl group in the lactam form.[2][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of 3-Cyano-4-methyl-2-pyridone.
-
¹H NMR: The proton NMR spectrum of a substituted 3-cyano-2-pyridone in DMSO-d₆ typically shows a singlet for the H-5 proton around δ 6.79–6.84 ppm and a broad singlet for the exchangeable NH proton between δ 11.65–12.88 ppm.[2] The methyl protons would appear as a singlet in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. The carbonyl carbon signal is typically observed in the range of 161.7–162.5 ppm.[2] The nitrile carbon appears around 112-117 ppm. The remaining aromatic and methyl carbons can be assigned based on their chemical shifts and substitution patterns.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium of 2-pyridones. The absorption spectra of 4,6-disubstituted-3-cyano-2-pyridones have been recorded in various solvents, with the 2-hydroxypyridine form generally absorbing at a shorter wavelength than the 2-pyridone form.[9]
Reactivity and Chemical Transformations
The presence of multiple functional groups in 3-Cyano-4-methyl-2-pyridone imparts a rich and diverse reactivity profile, making it a versatile intermediate for further chemical modifications.
Figure 1: Key reaction pathways of 3-Cyano-4-methyl-2-pyridone.
The nitrile group can undergo reduction to an aminomethyl group, a key transformation for introducing a basic center into the molecule. The pyridone ring can be N-alkylated or N-arylated to introduce further diversity. The electron-rich nature of the pyridone ring also allows for electrophilic substitution reactions at the C-5 position. Furthermore, the combination of the nitrile and the adjacent enamine-like system can be utilized in ring-forming reactions to construct fused heterocyclic systems.
Applications in Drug Discovery and Development
The 3-cyano-2-pyridone scaffold is a cornerstone in the synthesis of numerous biologically active compounds.[10] Its derivatives have shown a wide range of pharmacological activities, including anticancer, antiviral, and cardiovascular effects.[10][11][12]
One notable example is Milrinone , a phosphodiesterase 3 (PDE3) inhibitor used in the treatment of congestive heart failure.[11] The synthesis of Milrinone and other related cardiotonic agents often involves a 3-cyano-2-pyridone intermediate.
The alkaloid Ricinine , found in the castor plant, is a naturally occurring 3-cyano-2-pyridone derivative with insecticidal properties.[11][13] This highlights the natural prevalence and biological relevance of this chemical scaffold.
Recent research has also explored 3-cyano-2-pyridone derivatives as potential anticancer agents, with some compounds showing promising activity against various human cancer cell lines.[2][11] Additionally, derivatives have been investigated for their vasorelaxant activity, suggesting potential applications in treating cardiovascular diseases.[12]
Figure 2: A generalized workflow for drug discovery utilizing 3-Cyano-4-methyl-2-pyridone derivatives.
Safety and Handling
3-Cyano-4-methyl-2-pyridone is associated with certain hazards and should be handled with appropriate safety precautions. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
In case of accidental exposure, it is crucial to seek immediate medical attention.
Conclusion
3-Cyano-4-methyl-2-pyridone is a highly valuable and versatile chemical entity with a broad spectrum of applications, particularly in the realm of drug discovery. Its accessible synthesis, well-defined chemical properties, and diverse reactivity make it an attractive starting material for the construction of novel therapeutic agents. As research continues to uncover new biological activities associated with its derivatives, the importance of 3-Cyano-4-methyl-2-pyridone in medicinal chemistry is poised to grow even further. This guide has provided a detailed technical overview to aid researchers and scientists in harnessing the full potential of this remarkable compound.
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